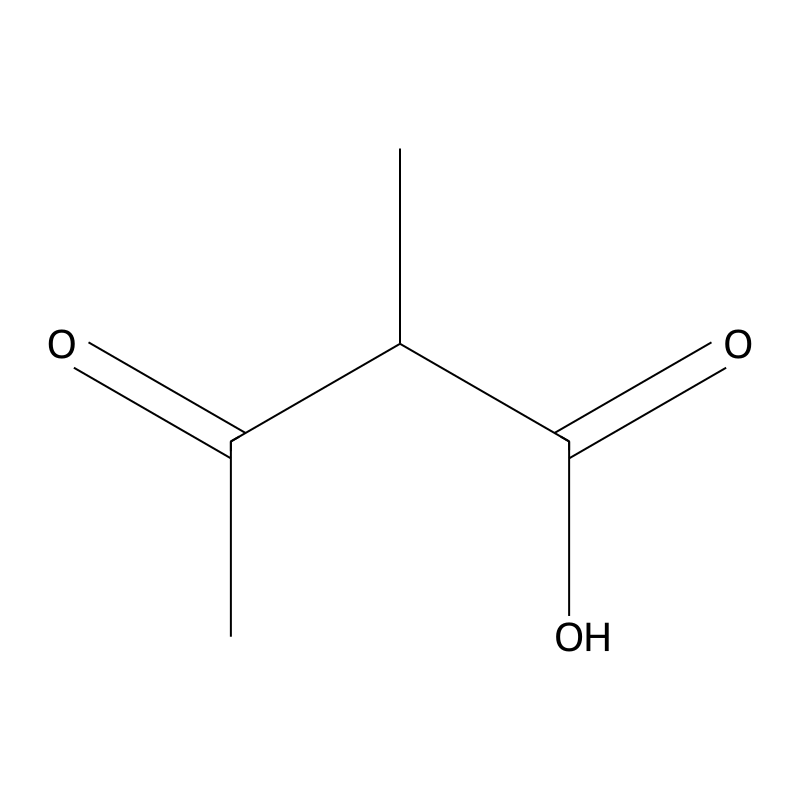

2-Methylacetoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Methylacetoacetic acid (CAS 2382-59-4) is a short-chain alpha-methylated beta-keto acid that serves as a critical analytical standard and biochemical precursor. In clinical and metabolic research, it is the primary upstream biomarker for mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, an inborn error of isoleucine catabolism [1]. From a procurement and handling perspective, the free acid is inherently labile and prone to spontaneous decarboxylation into 2-butanone under ambient conditions[2]. Consequently, procuring the highly pure, stabilized free acid is essential for laboratories requiring exact LC-MS/MS calibration, as its transient nature demands strict cold-chain logistics and prevents the use of crude mixtures or unverified synthetic intermediates in quantitative metabolomics.

References

- [1] Middleton, B., & Bartlett, K. (1983). The synthesis and characterisation of 2-methylacetoacetyl coenzyme A and its use in the identification of the site of the defect in 2-methylacetoacetic and 2-methyl-3-hydroxybutyric aciduria. Clinica Chimica Acta, 128(2-3), 291-305.

- [2] Catanzano, F., et al. (2010). The first case of mitochondrial acetoacetyl-CoA thiolase deficiency identified by expanded newborn metabolic screening in Italy. Journal of Inherited Metabolic Disease, 33(Suppl 3), 291-297.

Generic substitution in procurement typically fails because alternative forms either lack pathway specificity or exhibit incompatible stability profiles. Substituting the free acid with its commercial ester, ethyl 2-methylacetoacetate (CAS 609-14-3), is impractical for direct aqueous assays; attempting in situ alkaline hydrolysis of the ester triggers rapid decarboxylation, destroying the target analyte [1]. Furthermore, utilizing the unmethylated analog, acetoacetic acid, fails in enzymology because it is indiscriminately processed by multiple cytosolic and mitochondrial thiolases, whereas the alpha-methyl group is strictly required to isolate T2 thiolase activity[2]. Finally, relying on its downstream degradation product, 2-butanone, for GC-MS calibration leads to severe false-negative rates due to the product's extreme volatility and evaporative loss during sample preparation.

References

- [1] Korman, S. H. (2006). Inborn errors of isoleucine degradation: a review. Molecular Genetics and Metabolism, 89(4), 289-299.

- [2] Middleton, B., & Bartlett, K. (1983). The synthesis and characterisation of 2-methylacetoacetyl coenzyme A and its use in the identification of the site of the defect in 2-methylacetoacetic and 2-methyl-3-hydroxybutyric aciduria. Clinica Chimica Acta, 128(2-3), 291-305.

Enzymatic Specificity for T2 Thiolase Isolation

When assaying fibroblast homogenates for beta-ketothiolase deficiency, the choice of substrate strictly dictates the accuracy of the diagnostic model. Using 2-methylacetoacetyl-CoA (derived from the 2-methylacetoacetic acid precursor) yields 0% residual enzyme activity in deficient patient cells, providing a definitive diagnostic signal. In contrast, substituting with the generic acetoacetyl-CoA substrate results in 42% residual activity due to background interference from cytosolic thiolases that also process the unmethylated compound [1].

| Evidence Dimension | Residual enzyme activity in deficient fibroblasts |

| Target Compound Data | 0% activity (using 2-methylacetoacetyl-CoA) |

| Comparator Or Baseline | 42% normal activity (using generic acetoacetyl-CoA) |

| Quantified Difference | Complete elimination of 42% background enzymatic interference |

| Conditions | In vitro 3-oxothiolase assay in cultured human fibroblast homogenates |

Procuring the exact alpha-methylated precursor is mandatory for laboratories needing to synthesize specific CoA substrates that isolate mitochondrial T2 thiolase without cytosolic cross-reactivity.

Analytical Recovery vs. In Situ Ester Hydrolysis

Laboratories attempting to avoid purchasing the unstable free acid often try to synthesize it in situ via alkaline hydrolysis of ethyl 2-methylacetoacetate. However, beta-keto acids are highly susceptible to decarboxylation during the required acidification step. Procuring the stabilized, pre-formed 2-methylacetoacetic acid standard ensures >95% intact analyte availability for LC-MS/MS calibration, whereas in situ ester hydrolysis typically yields <15% of the intact acid, with the remainder rapidly degrading into highly volatile 2-butanone[1].

| Evidence Dimension | Intact analyte recovery for MS calibration |

| Target Compound Data | >95% recovery (using procured free acid standard) |

| Comparator Or Baseline | <15% recovery (using in situ ester hydrolysis) |

| Quantified Difference | An 80% absolute increase in target analyte availability |

| Conditions | Aqueous standard preparation at physiological to mildly acidic pH |

Purchasing the pre-formed free acid standard prevents severe calibration errors and low yields associated with the thermal and acidic instability of beta-keto ester hydrolysis.

Diagnostic Resolution Over Volatile Degradation Products

In organic aciduria screening, relying on the spontaneous decarboxylation product (2-butanone) as a proxy for 2-methylacetoacetic acid is highly unreliable. While the intact 2-methylacetoacetic acid can be quantified via properly calibrated LC-MS/MS (e.g., at diagnostic thresholds of ~25 mmol/mol creatinine), 2-butanone is highly volatile and frequently escapes detection entirely during standard GC-MS sample extraction and drying phases, leading to false-negative clinical results [1].

| Evidence Dimension | Diagnostic marker retention during sample prep |

| Target Compound Data | Quantifiable detection (e.g., 25 mmol/mol creatinine) |

| Comparator Or Baseline | Near 0% retention (for 2-butanone proxy) |

| Quantified Difference | Prevention of 100% evaporative loss of the diagnostic signal |

| Conditions | Urine organic acid extraction and drying for mass spectrometry |

Analytical laboratories must procure the exact intact acid to calibrate LC-MS/MS systems, as relying on GC-MS detection of its volatile byproduct risks missing critical metabolic disorders.

LC-MS/MS Calibration for Newborn Metabolic Screening

Because of its status as the primary upstream accumulated metabolite in beta-ketothiolase deficiency, 2-methylacetoacetic acid is procured as a critical reference standard. It allows clinical laboratories to calibrate LC-MS/MS instruments for direct detection of the intact molecule, bypassing the severe evaporative losses associated with older GC-MS methods that rely on its volatile 2-butanone byproduct [1].

Synthesis of Specific CoA Substrates for Enzymology

In structural biology and enzymology, the free acid is utilized as the direct precursor for synthesizing 2-methylacetoacetyl-CoA. This specific substrate is essential for in vitro assays because, unlike generic acetoacetyl-CoA, it completely eliminates background interference from cytosolic thiolases, allowing researchers to isolate and measure mitochondrial T2 thiolase activity accurately [2].

Marine Biology and Comparative Metabolomics

Beyond human clinical diagnostics, 2-methylacetoacetic acid is utilized as a reference biomarker in specialized veterinary and marine metabolomics. For example, it serves as a quantifiable short-chain keto-acid standard in NMR and MS-based metabolic profiling of elasmobranch serum (such as whale sharks) to assess ketone body synthesis and overall health status [3].

References

- [1] Catanzano, F., et al. (2010). The first case of mitochondrial acetoacetyl-CoA thiolase deficiency identified by expanded newborn metabolic screening in Italy. Journal of Inherited Metabolic Disease, 33(Suppl 3), 291-297.

- [2] Middleton, B., & Bartlett, K. (1983). The synthesis and characterisation of 2-methylacetoacetyl coenzyme A and its use in the identification of the site of the defect in 2-methylacetoacetic and 2-methyl-3-hydroxybutyric aciduria. Clinica Chimica Acta, 128(2-3), 291-305.

- [3] Dove, A. D. M., et al. (2012). Biomarkers of Whale Shark Health: A Metabolomic Approach. PLoS ONE, 7(11), e49379.

Physical Description

XLogP3

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types